

Application Notes and Protocols for ZG-126 in In Vivo Mouse Models

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Compound of Interest

Compound Name: ZG-126

Cat. No.: B15543055

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Abstract

ZG-126 is a novel bifunctional molecule that acts as both a Vitamin D Receptor (VDR) agonist and a histone deacetylase (HDAC) inhibitor.[1][2] Preclinical studies have demonstrated its potent antitumor and anti-metastatic efficacy in mouse models of melanoma and triple-negative breast cancer (TNBC).[1][2] **ZG-126**'s dual mechanism of action offers a promising therapeutic strategy by simultaneously targeting two key pathways involved in cancer progression. These application notes provide detailed protocols for the in vivo administration of **ZG-126** in mouse models, along with a summary of reported efficacy data.

Introduction

ZG-126 is a hybrid compound that integrates an HDAC inhibitor within the structural backbone of a VDR agonist.[1][2] This design allows for a single molecule to modulate both the VDR signaling pathway, which is involved in cell differentiation and proliferation, and the epigenetic regulation of gene expression through HDAC inhibition. The compound has shown superior antitumor efficacy compared to the individual actions of a VDR agonist (1,25-dihydroxyvitamin D) and an HDAC inhibitor (SAHA) in mouse models of melanoma and TNBC.[2] Furthermore, **ZG-126** has been observed to reduce tumor metastasis and decrease the infiltration of immunosuppressive M2-polarized macrophages in the tumor microenvironment.[2]

Data Summary

The following tables summarize the quantitative data from preclinical in vivo studies of **ZG-126** in mouse models of melanoma and triple-negative breast cancer.

Table 1: **ZG-126** Dosage and Administration in In Vivo Mouse Models

Tumor Model	Mouse Strain	Cell Line	Administration Route	Dosage	Vehicle	Dosing Schedule
Melanoma	C57BL/6	B16-F10	Intraperitoneal (i.p.)	50 µg/kg	5% ethanol, 5% Tween 80, 90% saline	Three times per week
Triple-Negative Breast Cancer (TNBC)	BALB/c	4T1	Intraperitoneal (i.p.)	50 µg/kg	5% ethanol, 5% Tween 80, 90% saline	Three times per week

Table 2: In Vivo Efficacy of **ZG-126** in Mouse Tumor Models

Tumor Model	Treatment Group	Endpoint	Result
Melanoma (B16-F10)	ZG-126 (50 µg/kg)	Tumor Volume	Significant reduction compared to vehicle control
Triple-Negative Breast Cancer (4T1)	ZG-126 (50 µg/kg)	Primary Tumor Growth	Significant inhibition compared to vehicle control
Triple-Negative Breast Cancer (4T1)	ZG-126 (50 µg/kg)	Lung Metastasis	Almost 4-fold reduction in metastases
Triple-Negative Breast Cancer (4T1)	ZG-126 (50 µg/kg)	Macrophage Infiltration	2-fold reduction in total macrophage infiltration and M2-polarized macrophages

Experimental Protocols

Protocol 1: Preparation of ZG-126 for In Vivo Administration

Materials:

- **ZG-126** (powder)
- Ethanol (200 proof)
- Tween 80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

- Sterile syringes and needles

Procedure:

- Stock Solution Preparation:
 - Prepare a stock solution of **ZG-126** in 100% ethanol. The concentration of the stock solution should be calculated based on the final desired dosing concentration and the volume to be administered.
- Dosing Solution Preparation:
 - For a final dosing solution of 50 µg/kg in a vehicle of 5% ethanol, 5% Tween 80, and 90% saline, perform the following steps for a 1 ml final volume (adjust volumes as needed):
 - In a sterile microcentrifuge tube, add 50 µl of the **ZG-126** ethanol stock solution.
 - Add 50 µl of Tween 80 to the tube.
 - Vortex the mixture thoroughly until the solution is homogenous.
 - Add 900 µl of sterile saline to the mixture.
 - Vortex again to ensure complete mixing.
- Administration:
 - The final dosing solution should be prepared fresh before each administration.
 - Administer the solution to the mice via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the weight of each mouse to achieve a dosage of 50 µg/kg.

Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Melanoma Mouse Model

Materials and Animals:

- C57BL/6 mice (female, 6-8 weeks old)

- B16-F10 melanoma cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Calipers
- **ZG-126** dosing solution (prepared as in Protocol 1)
- Vehicle control solution (5% ethanol, 5% Tween 80, 90% saline)

Procedure:

- Cell Culture and Implantation:
 - Culture B16-F10 cells in complete medium until they reach 70-80% confluency.
 - Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1×10^6 cells/100 μ l.
 - Subcutaneously inject 1×10^5 B16-F10 cells (in 100 μ l PBS) into the right flank of each C57BL/6 mouse.
- Tumor Growth and Treatment:
 - Allow the tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
 - Randomize the mice into treatment and control groups (n=8-10 mice per group).
 - Administer **ZG-126** (50 μ g/kg) or vehicle control via i.p. injection three times per week.
- Tumor Measurement and Endpoint:

- Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight and general health of the mice throughout the study.
- The study can be terminated when tumors in the control group reach a predetermined size, or as per institutional animal care and use committee (IACUC) guidelines.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 3: In Vivo Antitumor and Anti-metastatic Efficacy Study in a Syngeneic Triple-Negative Breast Cancer Mouse Model

Materials and Animals:

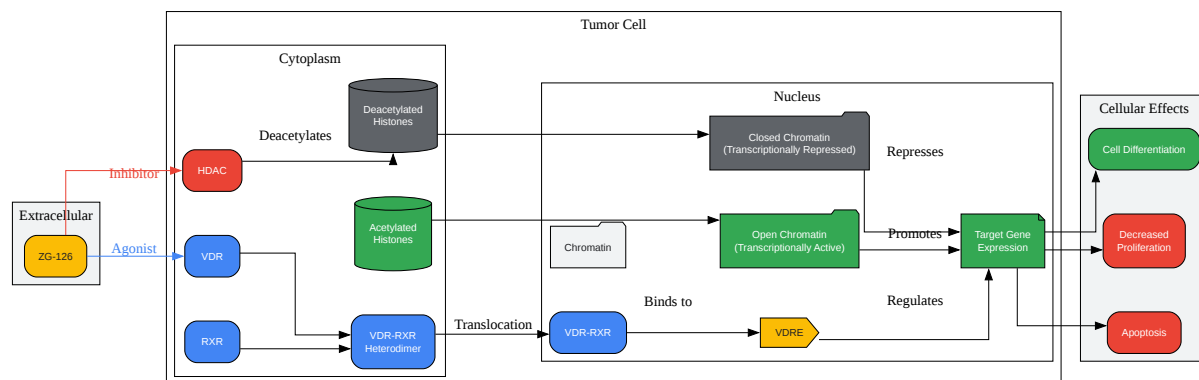
- BALB/c mice (female, 6-8 weeks old)
- 4T1 triple-negative breast cancer cells
- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Calipers
- **ZG-126** dosing solution (prepared as in Protocol 1)
- Vehicle control solution (5% ethanol, 5% Tween 80, 90% saline)

Procedure:

- Cell Culture and Implantation:

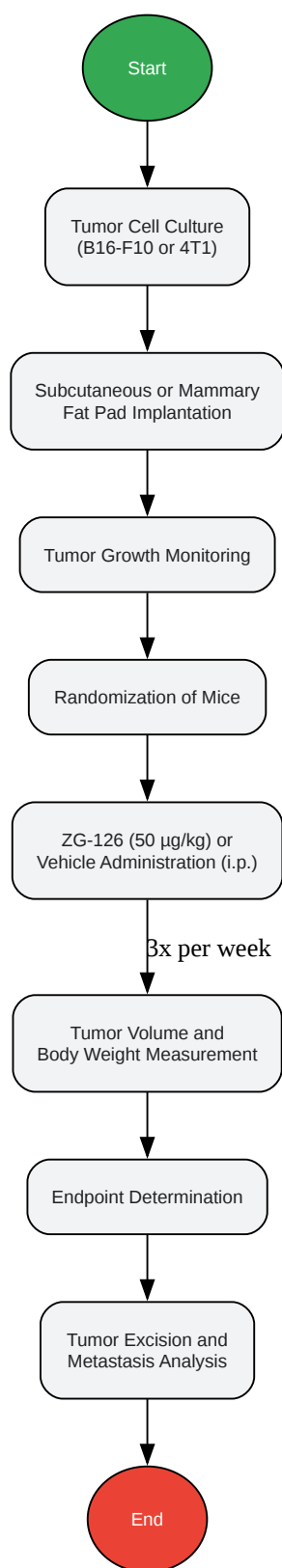
- Culture 4T1 cells in complete medium.
- Harvest and resuspend the cells in sterile PBS at a concentration of 5×10^5 cells/100 μ l.
- Inject 5×10^4 4T1 cells (in 100 μ l PBS) into the fourth mammary fat pad of each BALB/c mouse.
- Tumor Growth and Treatment:
 - Monitor tumor growth until they are palpable.
 - Randomize mice into treatment and control groups.
 - Administer **ZG-126** (50 μ g/kg) or vehicle control via i.p. injection three times per week.
- Tumor Measurement and Metastasis Assessment:
 - Measure primary tumor volume regularly.
 - At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice.
 - Excise the primary tumor and weigh it.
 - Excise the lungs and fix them in Bouin's solution to count metastatic nodules on the lung surface.
 - Further histological analysis of the lungs can be performed to confirm metastasis.

Signaling Pathways and Experimental Workflow



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Caption: Dual mechanism of action of **ZG-126**.



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Caption: In vivo experimental workflow for **ZG-126**.

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References

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